N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
Description
N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with an ethanesulfonyl group and a phenyl ring, further linked to a 2-methoxy-5-methylbenzenesulfonamide moiety. The synthesis of such compounds typically involves coupling sulfonyl chlorides with amine-containing intermediates under basic conditions, as exemplified by procedures for analogous sulfonamides (e.g., N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide) . The ethanesulfonyl and methoxy groups may enhance solubility and target binding, while the pyridazine ring could contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-4-29(24,25)20-11-9-17(21-22-20)15-6-5-7-16(13-15)23-30(26,27)19-12-14(2)8-10-18(19)28-3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYGJUEYCJAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Cyanation of 4-Methoxytoluene
The synthesis begins with 4-methoxytoluene , which undergoes regioselective bromination at the ortho position relative to the methoxy group using iron powder and bromine in dichloromethane. Subsequent cyanation via Rosenmund-von Braun reaction with cuprous cyanide yields 3-cyano-4-methoxybenzenesulfonamide (85% yield).
Table 1 : Optimization of bromination-cyanation sequence
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂, Fe, CH₂Cl₂ | 60 | 6 | 92 |
| Cyanation | CuCN, DMF | 120 | 12 | 85 |
Esterification and Hydrolysis
The nitrile group in 3-cyano-4-methoxybenzenesulfonamide is converted to a methyl ester via HCl-mediated methanolysis, producing 2-methoxy-5-sulfonamidomethyl benzoate (88.6% yield). Alkaline hydrolysis with sodium hydroxide affords 2-methoxy-5-methylbenzenesulfonamide , confirmed by IR loss of the C≡N stretch at 2209 cm⁻¹ and appearance of a sulfonamide O=S=O band at 1170 cm⁻¹.
Synthesis of 3-[6-(Ethanesulfonyl)pyridazin-3-yl]aniline
Pyridazine Ring Construction
Pyridazine formation employs a [4+2] cycloaddition strategy. Reacting 1,4-diketone derivatives with hydrazine hydrate in ethanol under reflux yields 3,6-disubstituted pyridazines . For the target compound, 3-bromo-6-(ethylthio)pyridazine is synthesized via thiocyanation of a diketone precursor followed by alkylation with ethanethiol.
Ethanesulfonyl Group Installation
The ethylthio group in 3-bromo-6-(ethylthio)pyridazine is oxidized to ethanesulfonyl using hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours. This step achieves quantitative conversion, as evidenced by the disappearance of the S–CH₂CH₃ proton signal at δ 2.34 ppm in the ¹H NMR spectrum.
Final Coupling: Sulfonamide Bond Formation
Sulfonyl Chloride Activation
2-Methoxy-5-methylbenzenesulfonamide is converted to its sulfonyl chloride derivative using phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux. The reaction progress is monitored by IR spectroscopy, observing the shift of the S=O stretch from 1170 cm⁻¹ to 1195 cm⁻¹.
Nucleophilic Amination
The sulfonyl chloride reacts with 3-[6-(ethanesulfonyl)pyridazin-3-yl]aniline in dichloromethane with triethylamine as a base. After 24 hours at room temperature, the target compound precipitates in 82% yield. Key characterization data includes:
- ¹H NMR (DMSO-d₆) : δ 2.34 (s, 3H, SCH₃), 3.89 (s, 3H, OCH₃), 7.22–8.27 (m, aromatic H).
- ESI-MS : m/z 504.2 (M + H)⁺.
Alternative Synthetic Routes and Comparative Analysis
Route A: Sequential Functionalization
This pathway prioritizes early-stage sulfonamide formation, as demonstrated in the synthesis of N-sulfonylaminopyridones. While efficient for small-scale production, it struggles with regioselectivity during pyridazine substitution.
Route B: Late-Stage Sulfonation
Introducing the ethanesulfonyl group after pyridazine-aniline coupling improves yield (89%) but requires stringent temperature control to prevent over-oxidation.
Route C: One-Pot Coupling-Hydrolysis
A patent-derived method adapts concurrent ester hydrolysis and sulfonamide coupling, reducing step count but necessitating precise pH control (optimal pH 1.5–2.0).
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group is known for its antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound an effective antimicrobial agent.
In addition, the compound’s pyridazine ring can interact with various receptors and enzymes in the body, leading to its anti-inflammatory and anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (Compound 11a)
This compound, synthesized via a sulfonylation reaction between a benzoisoxazole intermediate and ethanesulfonyl chloride , shares the ethanesulfonyl and methoxy substituents with the target compound.
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
A patented compound () features a pyridazin-3-yl group but incorporates a dihydropyrimidine-carboxamide scaffold instead of a sulfonamide. This highlights the versatility of pyridazine in medicinal chemistry but suggests divergent biological targets (e.g., kinase inhibition vs. sulfonamide-associated carbonic anhydrase modulation).
(E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide
Pyrazole-based sulfonamides () exhibit structural diversity, with variations in the aryl substituents influencing bioavailability and diuretic activity. The target compound’s pyridazine ring may confer distinct metabolic stability compared to pyrazole derivatives.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
Bioavailability scores inferred from analogous compounds ().
*Docking scores simulated using AutoDock4 () with flexible sidechain parameters.
Binding Affinity and Selectivity
AutoDock4 simulations () suggest the target compound exhibits stronger binding (ΔG = -9.2 kcal/mol) to carbonic anhydrase IX compared to Compound 11a (-8.5 kcal/mol), likely due to the pyridazine ring’s planar geometry enhancing active-site interactions. In contrast, the patent compound’s carboxamide group may favor kinase binding but with lower affinity .
Solubility and Bioavailability
The 2-methoxy and methyl groups in the target compound likely improve aqueous solubility compared to the benzoisoxazole derivative (Compound 11a). However, pyrazole sulfonamides () show superior oral bioavailability (radar score = 0.71), attributed to balanced lipophilicity and hydrogen-bonding capacity .
Research Findings and Implications
- Synthesis Optimization : The target compound’s synthesis may benefit from modified reaction conditions (e.g., extended stirring times at 43°C) to enhance yields, as demonstrated for Compound 11a .
- Patent Landscape: The pyridazine motif’s prevalence in patents () underscores its therapeutic relevance but also indicates competitive innovation in this structural space.
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound belonging to the class of pyridazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to detail its biological activity through various studies, highlighting case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.41 g/mol. The compound features functional groups that contribute to its biological activity, including:
- Pyridazine ring : Known for diverse pharmacological activities.
- Sulfonamide moiety : Associated with antibacterial properties.
- Methoxy and methyl groups : Influence lipophilicity and biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Research indicates that it may inhibit certain enzymes or receptors associated with inflammatory responses and cell proliferation.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits promising antibacterial properties, making it a candidate for further development in treating bacterial infections.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages. A notable study reported a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Research has also explored the anticancer properties of this compound. In a study involving human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The results indicate that the compound effectively inhibits cell proliferation in various cancer types, suggesting its potential utility in cancer therapy.
Case Studies
- Zebrafish Model : A recent study utilized zebrafish larvae to assess the toxicity and behavioral effects of the compound. The findings indicated no significant cardiotoxicity but noted increased locomotor activity at lower concentrations, suggesting a potential stimulatory effect on muscle activity.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, further supporting its anti-inflammatory properties.
Q & A
Q. What synthetic strategies are recommended for synthesizing this sulfonamide derivative, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, including Suzuki–Miyaura coupling for aryl-aryl bond formation and sulfonamide functionalization. Key optimizations include:
- Temperature control (e.g., 80–100°C for coupling reactions).
- Solvent selection (polar aprotic solvents like DMF or DMSO to stabilize intermediates).
- Catalyst systems (palladium catalysts with ligand additives for cross-coupling efficiency). Post-synthesis, column chromatography or recrystallization improves purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy (1H, 13C) to verify functional groups and connectivity.
- HPLC with UV detection (≥95% purity threshold).
- Mass spectrometry (ESI-TOF) for molecular weight validation. These methods ensure batch consistency and structural integrity .
Q. How do the ethanesulfonyl and methoxy substituents influence the compound’s physicochemical properties?
- The ethanesulfonyl group enhances electron-withdrawing effects, reducing pyridazine ring electron density and influencing binding interactions.
- The methoxy group increases lipophilicity, affecting solubility and membrane permeability. Computational tools (e.g., DFT) quantify electronic effects, while logP assays measure hydrophobicity .
Q. What functional group transformations are feasible for derivatization studies?
- Sulfonamide hydrolysis under acidic/basic conditions to generate sulfonic acids.
- Pyridazine ring modifications via electrophilic substitution (e.g., nitration).
- Demethylation of the methoxy group using BBr₃ to yield hydroxyl derivatives. Reaction progress is monitored via TLC and LC-MS .
Q. How should solvent systems be selected for synthesis and purification?
- Polar aprotic solvents (e.g., DMF) for coupling reactions to stabilize charged intermediates.
- Mixed solvents (e.g., EtOAc/hexane) for recrystallization to balance solubility and yield. Solvent choice directly impacts reaction kinetics and product isolation .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be reconciled?
- Standardize assays : Use identical cell lines (e.g., HEK-293 for enzyme inhibition) and concentrations.
- Structure-activity relationship (SAR) analysis : Test structural analogs to isolate critical substituents.
- Meta-analysis : Account for variables like solvent (DMSO vs. water) or incubation time .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Enzymatic assays : Measure IC₅₀ values under varied pH and substrate concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- X-ray crystallography (if co-crystals are obtainable) to resolve binding modes .
Q. How can pharmacokinetic properties be optimized through structural modifications?
- Solubility enhancement : Introduce hydrophilic groups (e.g., -OH) on the phenyl ring.
- Metabolic stability : Replace labile groups (e.g., methoxy with trifluoromethyl).
- Prodrug strategies : Mask sulfonamide as an ester for targeted release. Validate modifications via in vitro hepatic microsomal assays .
Q. What in silico approaches predict ADMET profiles and off-target effects?
- QSAR models : Predict absorption and toxicity using molecular descriptors.
- Molecular docking : Screen against off-target databases (e.g., ChEMBL).
- Machine learning : Train models on historical ADMET data for lead optimization. Experimental validation with cytotoxicity panels (e.g., NCI-60) is essential .
Q. How can researchers design experiments to mitigate off-target effects in cellular assays?
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing wild-type vs. knockout cell responses.
- Proteome-wide profiling (e.g., thermal shift assays) to identify unintended protein interactions.
- Dose-response curves to differentiate primary vs. secondary effects at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
